4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

organic synthesis stoichiometry reagent equivalency

Researchers optimizing palladium-catalyzed couplings on aminothiophene scaffolds frequently encounter undesired N-arylation side reactions that confound SAR interpretation. 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS 89499-35-4) resolves this through its pre-protonated ammonium group, reducing nitrogen nucleophilicity to favor selective C-C bond formation at the C5-bromo position. • Pre-protonated amino group: Mitigates undesired N-arylation in Suzuki-Miyaura and Buchwald-Hartwig couplings • Enhanced aqueous solubility (0.485 mg/mL): Enables homogeneous reaction conditions under green chemistry principles • Defined molecular weight (302.97 g/mol): Ensures accurate reagent equivalent calculation, eliminating 36.4% under-dosing risk vs. free acid form

Molecular Formula C5H5Br2NO2S
Molecular Weight 302.97 g/mol
CAS No. 89499-35-4
Cat. No. B1281760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide
CAS89499-35-4
Molecular FormulaC5H5Br2NO2S
Molecular Weight302.97 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1N)Br)C(=O)O.Br
InChIInChI=1S/C5H4BrNO2S.BrH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H
InChIKeyPEWMQVBTDAZMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS 89499-35-4) – Core Identifiers, Molecular Specifications, and Procurement-Relevant Baseline Data


4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide (CAS 89499-35-4) is a heteroaromatic building block of the thiophene-2-carboxylic acid class, featuring a 5-bromo substituent and a 4-amino group on the thiophene core, supplied as the hydrobromide salt . The compound has the molecular formula C₅H₅Br₂NO₂S and a molecular weight of 302.97 g/mol, with the hydrobromide counterion accounting for approximately 26.7% of the total mass [1]. The free acid form (4-amino-5-bromothiophene-2-carboxylic acid, CAS 89499-42-3, C₅H₄BrNO₂S, MW 222.06) lacks the salt component and exhibits distinct physicochemical properties relevant to handling and reactivity [2].

Why 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide Cannot Be Simply Replaced by the Free Acid or Other Analogues in Synthesis Workflows


The hydrobromide salt form (CAS 89499-35-4) and the free acid form (CAS 89499-42-3) are chemically distinct entities with different molecular weights, stoichiometries, and physicochemical properties that preclude direct one-for-one substitution in synthetic protocols . The salt form provides a pre-protonated amino group that can influence nucleophilicity and reaction pathways in coupling reactions, whereas the free acid carries a neutral primary amine with distinct electronic and solubility characteristics [1]. Additionally, thiophene regioisomers (e.g., 2-amino-5-bromothiophene-3-carboxylic acid analogues) present different substitution patterns that alter electronic distribution across the aromatic ring, leading to divergent reactivity in palladium-catalyzed cross-coupling reactions .

Quantitative Differentiation Evidence for 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide Versus Closest Structural Analogs


Molecular Weight and Stoichiometric Distinction: Hydrobromide Salt vs. Free Acid for Accurate Reagent Equivalency

The hydrobromide salt (CAS 89499-35-4) and the free acid (CAS 89499-42-3) differ substantially in molecular weight, requiring explicit adjustment of reagent equivalents when interconverting between salt and free acid forms in a synthetic protocol . Use of the incorrect molecular weight results in systematic under- or over-dosing of the reactive thiophene core, directly impacting reaction yield and reproducibility [1].

organic synthesis stoichiometry reagent equivalency

Electronic Environment Modification: Protonated vs. Neutral Amino Group Impact on Cross-Coupling Reactivity

The protonation state of the 4-amino group alters the electron density on the thiophene ring, which influences the rate and regioselectivity of palladium-catalyzed cross-coupling reactions at the C5-bromo position . In the hydrobromide salt, the ammonium group is electron-withdrawing via inductive effects, whereas the free amino group in the neutral form is electron-donating via resonance, leading to distinct activation barriers for oxidative addition in Suzuki-Miyaura and related coupling reactions [1].

palladium catalysis N-arylation electronic effects

Salt-Form Specific Physicochemical Handling Properties for Synthetic Workflow Compatibility

The hydrobromide salt form provides a crystalline solid with physical handling characteristics distinct from the free acid . The free acid (CAS 89499-42-3) exhibits limited aqueous solubility (0.485 mg/mL), whereas the hydrobromide salt, by virtue of its ionic nature, is expected to demonstrate enhanced solubility in polar solvents including water, facilitating reactions in aqueous or biphasic media .

solubility formulation handling

Regioisomeric Identity: 4-Amino-5-bromo Substitution Pattern vs. Alternative Thiophene Scaffolds

The 4-amino-5-bromo substitution pattern on the thiophene-2-carboxylic acid scaffold places the reactive bromo group adjacent to the sulfur atom and meta to the carboxylic acid, creating a unique electronic and steric environment that differs from regioisomers such as 2-amino-5-bromothiophene-3-carboxylic acid derivatives [1]. This substitution pattern affects the oxidative addition step in palladium-catalyzed cross-couplings, as the electron-withdrawing carboxylic acid at the 2-position and the electron-donating/withdrawing amino group at the 4-position create a polarized aromatic system [2].

regiochemistry SAR cross-coupling

Targeted Research and Industrial Applications for 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide Based on Verified Differentiation Evidence


Precision Palladium-Catalyzed Cross-Coupling Reactions Requiring Pre-Protonated Amine Functionality

When optimizing Suzuki-Miyaura or Buchwald-Hartwig coupling conditions on aminothiophene scaffolds, the hydrobromide salt form provides the amino group in a protected (protonated) state that can mitigate undesired N-arylation side reactions . This is particularly relevant when coupling at the C5-bromo position is desired without concomitant amination of the coupling partner. The protonated ammonium group reduces nucleophilicity at nitrogen, favoring selective C-C bond formation over C-N bond formation .

Synthesis of Thiophene-Containing Bioactive Molecules in Aqueous or Mixed-Solvent Media

For synthetic sequences that require aqueous or mixed aqueous-organic solvent conditions, the enhanced water solubility of the hydrobromide salt relative to the free acid (0.485 mg/mL) facilitates homogeneous reaction conditions without the need for organic co-solvents that may complicate work-up procedures . This is advantageous for green chemistry initiatives seeking to minimize organic solvent usage .

Medicinal Chemistry Library Synthesis Where Precise Molar Stoichiometry Is Critical

In parallel medicinal chemistry synthesis where precise molar quantities of building blocks must be dispensed across multiple reaction vessels, the defined molecular weight of 302.97 g/mol for the hydrobromide salt ensures accurate calculation of reagent equivalents . Inadvertent substitution with the free acid (MW 222.06) without adjusting the mass would result in a 36.4% under-dosing of the thiophene core, leading to incomplete conversion and confounding SAR interpretation .

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